7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-8(2)7-21-12-13(20(6)16(24)18-14(12)23)17-15(21)22-11(5)9(3)10(4)19-22/h8H,7H2,1-6H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLUPLXCLARRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo alkylation, acylation, and cyclization reactions under controlled conditions. Common reagents include alkyl halides, acyl chlorides, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemical Overview
Chemical Structure and Properties
- Molecular Formula : C17H23N7O3
- Molecular Weight : 373.4 g/mol
- IUPAC Name : 7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
Medicinal Chemistry Applications
1. Dipeptidyl Peptidase-IV Inhibition
The compound has been identified as a potential inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme linked to glucose metabolism. Inhibitors of DPP-IV are crucial for managing type II diabetes mellitus by enhancing insulin secretion and reducing glucagon levels. This application is supported by patent literature that discusses the synthesis and efficacy of related compounds in treating metabolic disorders .
2. Antimicrobial Activity
Research indicates that purine derivatives exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that related compounds demonstrate significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding 15 mm at concentrations as low as 50 µg/mL. This suggests that 7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione may also possess similar antimicrobial activity.
3. Antiparasitic Activity
Similar purine derivatives have shown promise in targeting the proteasome of Plasmodium species responsible for malaria. In vitro studies indicate that these compounds can significantly reduce parasitemia in humanized mouse models infected with Plasmodium falciparum, highlighting their potential as therapeutic agents against malaria.
4. Anticancer Properties
Preliminary investigations suggest that this compound may inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in several cancers. The ability to selectively target these mutations presents a promising avenue for cancer therapy.
Case Study 1: Antimicrobial Efficacy
In laboratory settings, a related purine derivative was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter exceeding 15 mm at concentrations as low as 50 µg/mL, suggesting potent antimicrobial activity.
Case Study 2: Antiparasitic Effects
A study involving humanized mouse models infected with Plasmodium falciparum demonstrated that administration of a similar compound resulted in a significant reduction in parasitemia compared to control groups. This supports the hypothesis that targeting the proteasome can be an effective strategy for malaria treatment.
Mechanism of Action
The mechanism of action of 7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 8
The substituent at position 8 of the purine scaffold plays a critical role in modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Pyridin-2-yloxy vs. Pyrazolyl Groups : Compounds with pyridin-2-yloxy substituents (e.g., 3j) lose CNS activity but retain analgesia, suggesting that electron-rich heterocycles at position 8 may decouple CNS effects from pain modulation .
- Fluorinated vs.
- Triazole vs. Pyrazole : The triazolylmethoxy group in 22i introduces hydrogen-bonding capability, which may enhance anticancer activity by targeting specific enzymes .
Substituent Effects at Position 7
- Isobutyl Group : The target compound’s isobutyl group at position 7 contrasts with simpler alkyl chains (e.g., methyl or ethyl) in other derivatives. This bulkier substituent may improve membrane permeability or sterically hinder off-target interactions.
Physicochemical Properties
- Melting Points : Derivatives with flexible chains (e.g., 3-29A: 140°C) exhibit higher melting points than those with rigid aromatic groups (e.g., 22i: 117–119°C), indicating crystallinity differences influenced by substituent geometry .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for 3j and 20, involving nucleophilic substitution at position 8 with pre-functionalized pyrazole under basic conditions (e.g., K₂CO₃/DMF) .
Biological Activity
7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activity. This compound is of interest due to its structural features that may confer various pharmacological properties. The following sections explore its biological activity, including specific mechanisms of action and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N6O2 |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 405548-38-1 |
| Chemical Class | Purine derivative |
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 7-Isobutyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinase Activity : Many purine derivatives act as kinase inhibitors. For instance, the compound's structure allows it to bind to ATP-binding sites in kinases involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against both bacterial and fungal strains. The mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of purine derivatives have highlighted their potential in treating neurodegenerative diseases. The compound may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory responses.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that a related purine derivative inhibited the proliferation of human cancer cells with an IC50 value in the low micromolar range. This suggests that structural modifications can enhance biological activity .
- Animal Models : In vivo studies using mouse models have shown that administration of purine derivatives led to reduced tumor growth and improved survival rates compared to control groups .
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could activate apoptotic pathways in cancer cells while sparing normal cells, indicating a potential for selective targeting .
Q & A
Q. How can synthetic routes for this purine-dione derivative be optimized to improve yield and purity?
Methodological Answer:
- Multi-step synthesis optimization : Begin with a purine scaffold (e.g., xanthine or theobromine derivatives) and introduce substituents via nucleophilic substitution or cross-coupling reactions. For example, and highlight the use of reflux conditions with ethanol or isopropanol to stabilize intermediates .
- Purification strategies : Use column chromatography (silica gel, chloroform:methanol gradients) followed by recrystallization (ethanol/water mixtures) to isolate pure crystals. Monitor purity via TLC (e.g., used isopropanol-based solvent systems) .
- Yield enhancement : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of 3,4,5-trimethylpyrazole for regioselective substitution at the purine C8 position).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Assign peaks using DMSO-d6 as a solvent (e.g., and resolved aromatic and alkyl protons at δ 2.32–8.54 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected ~430–450 g/mol based on analogs in and ) .
- Elemental analysis : Validate empirical formula (e.g., reported ≤0.3% deviation in C/H/N content) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Target selection : Prioritize kinases or enzymes with purine-binding pockets (e.g., tested cytotoxicity via imidazole-triazole hybrids) .
- In vitro assays : Use MTT or ATPase activity assays (e.g., tested indole-thiazole derivatives at 0.1–10 µM concentrations) .
- Control experiments : Compare activity against unmodified purine-dione cores (e.g., ’s 1,3-dimethyl analogs) .
Q. What computational strategies resolve contradictions in binding affinity predictions for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., ’s pyridazinone derivatives targeted imidazole receptors) .
- MD simulations : Validate docking poses over 100 ns trajectories (AMBER/CHARMM force fields).
- Data reconciliation : Cross-reference experimental IC50 values (e.g., reported EC50 ≤ 1 µM for thiazole-pyrrolo hybrids) with computational ΔG values .
Q. How can regioselectivity challenges during C8 pyrazole substitution be addressed?
Methodological Answer:
- Protecting groups : Temporarily block competing sites (e.g., N7 or N9 purine positions) using tert-butyldimethylsilyl (TBDMS) groups.
- Catalytic systems : Employ Pd(PPh3)4/CuI for Sonogashira-like coupling (e.g., used but-2-ynyl groups at C7) .
- Reaction monitoring : Use in-situ FTIR to track pyrazole C–N bond formation (≈1600 cm⁻¹).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles for purine-dione derivatives?
Methodological Answer:
- Solvent screening : Test DMSO, ethanol, and PBS (pH 7.4) with sonication (e.g., used powdered forms for solubility assays) .
- HPLC validation : Compare retention times against known standards (C18 column, acetonitrile:H2O mobile phase).
- Literature cross-check : Contrast data with analogs like ’s quinazoline-methyl hybrids (logP ≈3.5) .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
